Pyrido[3,2-D][1,3]oxazepine
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Overview
Description
Pyrido[3,2-D][1,3]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of a broader class of oxazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-D][1,3]oxazepine typically involves multicomponent reactions (MCRs), which are efficient and versatile methods for constructing complex heterocyclic structures. One common approach is the Ugi reaction, which involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Another method involves the ring-opening/recyclization reactions, where a precursor compound undergoes cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-D][1,3]oxazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Pyrido[3,2-D][1,3]oxazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and a central nervous system (CNS) depressant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of Pyrido[3,2-D][1,3]oxazepine involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrido[3,2-D][1,3]oxazepine can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-D]pyrimidine: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-D]pyrimidine: Studied for its potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-D][1,3]oxazine: Investigated for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and biological activities .
Properties
CAS No. |
516500-07-5 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[3,2-d][1,3]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H |
InChI Key |
HTZFUMZOODMDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=COC=N2)N=C1 |
Origin of Product |
United States |
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